molecular formula C17H20O3 B8214242 4-(2-(Benzyloxy)phenoxy)butan-1-ol

4-(2-(Benzyloxy)phenoxy)butan-1-ol

Cat. No.: B8214242
M. Wt: 272.34 g/mol
InChI Key: NHPIRLLRMZWQDA-UHFFFAOYSA-N
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Description

4-(2-(Benzyloxy)phenoxy)butan-1-ol is an organic compound with the molecular formula C17H20O3. It is a derivative of butanol and features a benzyloxy group attached to a phenoxy moiety. This compound has garnered attention in various fields of research due to its potential biological activity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Benzyloxy)phenoxy)butan-1-ol typically involves the reaction of 4-benzyloxy-1-butanol with 2-bromophenol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the benzyloxy group acts as a nucleophile, attacking the electrophilic carbon of the bromophenol. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(2-(Benzyloxy)phenoxy)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 4-(2-(benzyloxy)phenoxy)butanal or 4-(2-(benzyloxy)phenoxy)butanoic acid.

    Reduction: Formation of 4-(2-(benzyloxy)phenoxy)butane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-(Benzyloxy)phenoxy)butan-1-ol is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The benzyloxy and phenoxy groups may play a role in binding to target proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

    4-Benzyloxy-1-butanol: A precursor in the synthesis of 4-(2-(Benzyloxy)phenoxy)butan-1-ol.

    2-Bromophenol: Another precursor used in the synthesis.

    4-(Benzyloxy)butanal: An oxidation product of this compound.

Uniqueness

This compound is unique due to its specific structure, which combines a benzyloxy group with a phenoxy moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(2-phenylmethoxyphenoxy)butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O3/c18-12-6-7-13-19-16-10-4-5-11-17(16)20-14-15-8-2-1-3-9-15/h1-5,8-11,18H,6-7,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPIRLLRMZWQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2OCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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